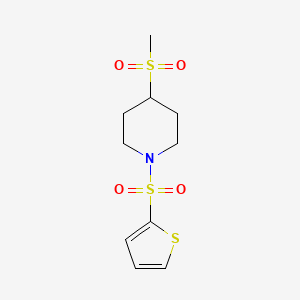

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives is a multi-step process involving the treatment of specific chlorides with a piperidine compound, followed by N-sulfonation with sulfonyl chlorides. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This reaction was carried out in the presence of dry methylene dichloride and triethylamine, indicating the use of a non-aqueous solvent and a base to facilitate the reaction .

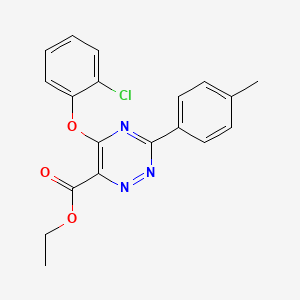

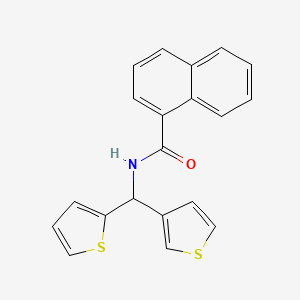

Molecular Structure Analysis

The molecular structures of the synthesized piperidine derivatives were characterized using various analytical techniques. 1H-NMR, IR, and elemental analysis were employed to confirm the structure of the synthesized compounds. These techniques are crucial for determining the molecular fingerprints and the elemental composition of the compounds, which in turn confirm the successful synthesis of the desired chemical structures .

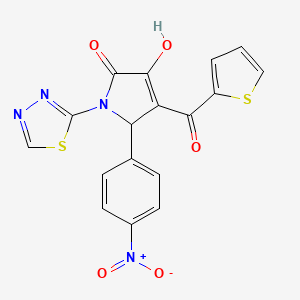

Chemical Reactions Analysis

The synthesized piperidine derivatives were evaluated for their antimicrobial activities, which is a form of chemical reaction where the compound interacts with biological systems. The compounds were tested against bacterial and fungal pathogens of tomato plants using an artificial inoculation technique. The structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the antibacterial activity .

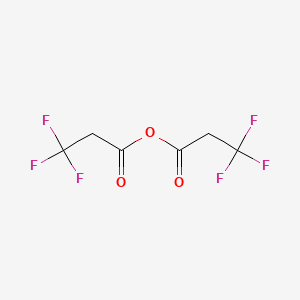

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their interactions with metals and their fluorescence properties. For instance, complexes derived from 4-methyl-piperidine-carbodithioate were synthesized with various metals such as Ag(I), Cu(II), Co(III), and Hg(II). These complexes exhibited interesting properties such as fluorescence, with some emitting violet/violet-blue light upon excitation. Thermal analyses of these complexes revealed the formation of metal sulfide as the final residue, indicating their thermal stability and degradation pathways. The redox behavior of these complexes was studied using cyclic voltammetry, which showed reversible and irreversible redox processes depending on the complex .

Relevant Case Studies

The case studies in the provided papers focus on the antimicrobial activity of piperidine derivatives against pathogens affecting tomato plants. Compounds such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed significant potent antimicrobial activities when compared to standard drugs like Chloramphenicol and Mancozeb. These findings suggest potential applications of these compounds in agricultural settings to protect crops from bacterial and fungal infections .

Another case study involves the evaluation of novel (4-piperidin-1-yl)-phenyl sulfonamides for their activity on the human beta(3)-adrenergic receptor. These compounds were found to be potent full agonists at the beta(3) receptor, with some showing high selectivity over beta(1)- and beta(2)-ARs. This indicates potential therapeutic applications for these piperidine derivatives in treating conditions related to the beta(3)-adrenergic receptor .

Eigenschaften

IUPAC Name |

4-methylsulfonyl-1-thiophen-2-ylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S3/c1-17(12,13)9-4-6-11(7-5-9)18(14,15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVGSQVRJAMRRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)

![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B3001858.png)

![2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3001860.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3001861.png)

![4-[benzyl(methyl)amino]-6-methyl-N-[4-(methylsulfanyl)benzyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001863.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3001873.png)